Crystallographically Validated Binding Mode: A Differentiated Interaction Profile vs. Proline Analog Inhibitors
The 6-oxa-9-azaspiro[4.5]decane core, when elaborated to a specific derivative (3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid), exhibits a unique binding mode in the active site of human PYCR1. It simultaneously blocks both the P5C substrate pocket and the NAD(P)H binding site, a feature not observed with existing proline analog inhibitors [1]. This dual-site blockade is a direct, quantifiable structural differentiation verified by X-ray diffraction data at a resolution of 1.88 Å, with key refinement statistics including R-Value Free: 0.205 (Depositor), R-Value Work: 0.182 (Depositor), and R-Value Observed: 0.183 (Depositor), which collectively confirm the high quality and reliability of the structural model [2].
| Evidence Dimension | Binding Mode and Target Interaction Profile |
|---|---|
| Target Compound Data | Occupies both P5C substrate pocket and NAD(P)H binding site |
| Comparator Or Baseline | Proline analog inhibitors (e.g., L-proline) [Comparator] |
| Quantified Difference | Target compound: Dual-site binding. Comparator: Single-site (P5C pocket) binding. |
| Conditions | X-ray crystallography of human PYCR1 protein-ligand complex, resolution 1.88 Å |
Why This Matters
A unique, crystallographically-validated binding mode is a high-value asset for medicinal chemistry, offering a starting point for inhibitor optimization with a potentially novel mechanism of action that is distinct from known chemotypes.
- [1] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., and Tanner, J.J. (2024) Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model. 64, 1704-1718. PMID: 38411104. View Source
- [2] RCSB Protein Data Bank. 8TD1: Structure of PYCR1 complexed with 3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid. Deposited: 2023-07-02, Released: 2024-03-06. View Source
